N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-3-5-8-16-11-13-17(14-12-16)24-21(29)15-27-18-9-6-7-10-19(18)28-20(4-2)25-26-22(28)23(27)30/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQUYGJKLXCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by AKOS005713834 are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of a molecule through a series of steps leads to a certain product, and each step is catalyzed by a specific enzyme.
Biological Activity
N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 403.5 g/mol. The structure features a quinoxaline core fused with a triazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O2 |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1261010-90-5 |
Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of triazole have shown promising results in DPPH and ABTS assays, indicating their ability to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases .
Antibacterial Activity
The compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, studies have shown that triazole derivatives can inhibit bacterial growth through mechanisms involving the disruption of bacterial enzyme activity. Molecular docking studies reveal high binding affinities to target enzymes, suggesting a robust interaction that underpins their antibacterial efficacy .
Anti-inflammatory Potential
The anti-inflammatory properties of triazole derivatives have been well-documented. Compounds within this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, certain derivatives have exhibited IC50 values significantly lower than standard anti-inflammatory drugs such as Celecoxib .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound may bind to specific active sites on enzymes or receptors involved in critical biological pathways, thereby modulating their activity and leading to therapeutic effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:
- Antimicrobial Studies : Research highlighted the broad-spectrum antibacterial activity of various triazole derivatives against pathogens such as E. coli and Staphylococcus aureus, with some compounds showing MIC values in the low micromolar range .
- Antioxidant Evaluation : A comparative study using DPPH and ABTS assays revealed that certain derivatives exhibited antioxidant capacities comparable to established antioxidants like ascorbic acid .
- Inflammation Models : In vivo models assessing the anti-inflammatory potential demonstrated significant reductions in inflammation markers when treated with triazole derivatives .
Scientific Research Applications
Anticancer Properties
Quinoxaline derivatives have been widely studied for their anticancer properties. Research indicates that compounds similar to N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that quinoxaline-based compounds can act as effective inhibitors of various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .
Anticonvulsant Effects
There is evidence that compounds with similar structures exhibit anticonvulsant activity. The structure–activity relationship (SAR) studies have demonstrated that modifications to the quinoxaline and triazole components can enhance anticonvulsant efficacy in animal models. This suggests that this compound may also possess similar anticonvulsant properties worth exploring .
Anti-inflammatory Potential
Compounds containing triazole and quinoxaline rings have been investigated for their anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. The ability of such compounds to modulate inflammatory pathways positions them as potential candidates for developing new anti-inflammatory drugs .
Case Study 1: Anticancer Activity
A study published in 2020 explored the anticancer activity of quinoxaline derivatives. The results showed that certain derivatives led to significant reductions in cell viability in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing the anticancer effects of these compounds .
Case Study 2: Anticonvulsant Activity
Research on triazole derivatives indicated promising anticonvulsant activity when tested in rodent models. Compounds with specific substitutions on the triazole ring exhibited enhanced efficacy compared to traditional anticonvulsants like phenytoin. This suggests a potential pathway for developing new treatments for epilepsy using derivatives similar to this compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
The chlorophenyl analog () exhibits polar characteristics due to the electron-withdrawing Cl, which may favor interactions with charged residues in target proteins .
Steric and Electronic Effects: Ethyl vs. Methyl/Propyl: The ethyl group on the triazole ring (target compound) balances steric hindrance and metabolic stability. Methyl () offers minimal bulk, while propyl () may impede binding in sterically sensitive pockets .
Hypothetical Pharmacological Implications
While direct activity data are unavailable in the provided evidence, structural trends suggest:
- The target compound may exhibit prolonged half-life due to reduced oxidative metabolism (ethyl group) and enhanced tissue distribution (butyl chain) .
- The chlorophenyl analog () could display higher reactivity in electron-deficient environments, such as targeting ATP-binding pockets in kinases .
- The propyl-m-tolyl analog () might face solubility challenges but could excel in lipophilic targets like membrane-associated enzymes .
Q & A
Basic: What are the key steps in synthesizing N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
Methodological Answer:
Synthesis typically involves:
Triazoloquinoxaline Core Formation : Cyclization of quinoxaline precursors (e.g., 2-chloroquinoxaline) with triazole derivatives under acidic/basic conditions, optimized via reflux in ethanol or DMF .
N-Alkylation : Introduction of the ethyl group at the triazole ring using ethyl halides or Mitsunobu reactions with diethyl azodicarboxylate (DEAD) .
Acetamide Coupling : Reaction of the intermediate with 4-butylphenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM or THF .
Key Considerations : Optimize reaction time/temperature to avoid side products (e.g., over-alkylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethyl group at N1, butylphenyl at acetamide) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₃H₂₄N₅O₂) and detect isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazoloquinoxaline core .
Basic: What biological activities are reported for triazoloquinoxaline derivatives?
Methodological Answer:
- Anticancer Activity : Inhibition of topoisomerase II (IC₅₀ values <10 μM in HeLa cells) and apoptosis induction via caspase-3 activation .
- Antimicrobial Effects : MIC values of 2-8 μg/mL against S. aureus and C. albicans in agar dilution assays .
Experimental Design : Use MTT assays for cytotoxicity and disc diffusion for antimicrobial screening. Include positive controls (e.g., doxorubicin, fluconazole) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., propyl instead of butyl) or heteroaromatic groups (e.g., pyridyl) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with topoisomerase II’s ATP-binding site) .
Data Analysis : Compare IC₅₀ values and ligand efficiency metrics. Prioritize analogs with improved LogP (1.5-3.0) for membrane permeability .
Advanced: What experimental approaches elucidate the mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays : Measure topoisomerase II relaxation of supercoiled DNA via gel electrophoresis .
- Cell Cycle Analysis : Flow cytometry (PI staining) to detect G2/M arrest in treated cancer cells .
- ROS Detection : Use DCFH-DA probes to quantify reactive oxygen species (ROS) in apoptosis pathways .
Advanced: How to resolve contradictions in reported bioactivity data across similar compounds?
Methodological Answer:
- In Vitro vs. In Vivo Discrepancies : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
- Assay Variability : Standardize protocols (e.g., ATP levels in MTT assays) and validate with multiple cell lines .
Case Study : Ethyl-substituted analogs show higher cytotoxicity than methyl derivatives due to enhanced lipophilicity .
Advanced: What analytical challenges arise in solubility/stability studies?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. For low solubility (<50 μg/mL), consider PEG-based formulations .
- Stability Testing : Conduct forced degradation studies under UV light (ICH Q1B) and acidic/basic conditions. Monitor via HPLC .
Mitigation : Co-crystallization with cyclodextrins or salt formation to enhance bioavailability .
Advanced: What preclinical steps are needed to evaluate drug development potential?
Methodological Answer:
ADMET Profiling :
- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s) .
- hERG Inhibition : Patch-clamp assays to rule out cardiac toxicity (IC₅₀ >10 μM) .
Pharmacokinetics : Rodent studies to determine t₁/₂, Cmax, and AUC via LC-MS/MS .
Toxicology : 28-day repeated dose studies in rats (OECD 407) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
